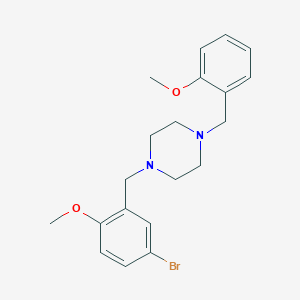![molecular formula C22H28N2O5 B10888111 1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10888111.png)
1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,3-Dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone is a synthetic organic compound that features a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 4-methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,3-dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate by reacting piperazine with 2,3-dimethoxybenzyl chloride under basic conditions.
Etherification Reaction: The intermediate is then subjected to an etherification reaction with 4-methoxyphenol in the presence of a suitable base such as potassium carbonate, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[4-(2,3-Dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1-[4-(2,3-Dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on neurotransmitter systems.
Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-[4-(2,3-dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy groups may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
類似化合物との比較
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: Used to treat benign prostatic hyperplasia, also featuring a piperazine ring.
Urapidil: An antihypertensive agent with structural similarities.
Uniqueness: 1-[4-(2,3-Dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of methoxy and phenoxy groups could result in unique interactions with biological targets, making it a valuable compound for further research.
This detailed overview provides a comprehensive understanding of 1-[4-(2,3-dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone, highlighting its synthesis, reactions, applications, and potential mechanisms of action
特性
分子式 |
C22H28N2O5 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-7-9-19(10-8-18)29-16-21(25)24-13-11-23(12-14-24)15-17-5-4-6-20(27-2)22(17)28-3/h4-10H,11-16H2,1-3H3 |
InChIキー |
KKGINFHUHWGZRA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(Z)-(2-chloro-5-nitrophenyl)(phenyl)methylidene]acetohydrazide](/img/structure/B10888030.png)
![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10888032.png)
![N'~1~-[(5-Chloro-2-hydroxy-3-methoxyphenyl)methylene]-2-cyanoacetohydrazide](/img/structure/B10888034.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10888043.png)
![methyl (2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10888045.png)
![2-(2-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10888047.png)

![N'-{(E)-[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B10888060.png)
![Methyl 3-chloro-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10888071.png)
![1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate](/img/structure/B10888082.png)
![3,5-dinitro-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10888084.png)


![N~1~-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10888107.png)
